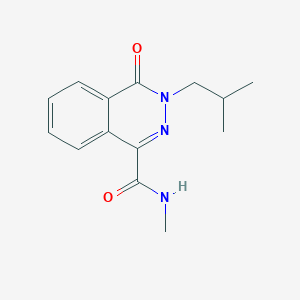
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide, also known as MPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a phthalazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to interact with several proteins and enzymes, including protein kinase C and caspase-3, which are involved in cell signaling and apoptosis. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of ion channels and neurotransmitter receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of various enzymes and proteins involved in cell signaling and metabolism. In addition, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may improve blood flow to various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research. However, one limitation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is its low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide. One area of interest is the development of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in combination with other compounds for synergistic effects. In addition, further studies are needed to elucidate the exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with phthalic anhydride followed by N-methylation and subsequent carboxamide formation. The synthesis of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been described in detail in several research articles, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-17-14(19)11-7-5-4-6-10(11)12(16-17)13(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLHFRCMQEYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
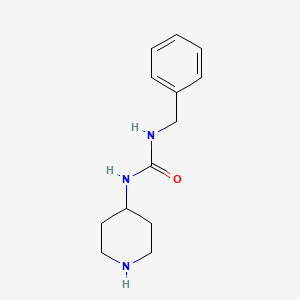
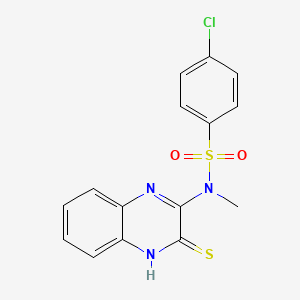

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
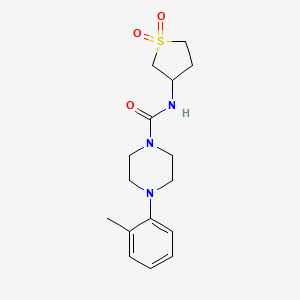

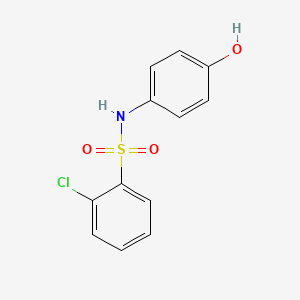
![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)